molecular formula C14H13N B3052527 9-Methyl-9,10-dihydroacridine CAS No. 4217-52-1

9-Methyl-9,10-dihydroacridine

Cat. No.: B3052527
CAS No.: 4217-52-1
M. Wt: 195.26 g/mol
InChI Key: YNBQDIFAHYIUPY-UHFFFAOYSA-N
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Description

9-Methyl-9,10-dihydroacridine is an organic compound belonging to the acridine family. It is characterized by a nitrogen-containing heterocyclic structure, which is a common feature in many biologically active molecules. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9,10-dihydroacridine typically involves the reduction of acridinium salts. One common method includes the reduction of 10-methylacridinium iodide using sodium methoxide in methanol or sodium ethoxide in ethanol . The reaction mixture is stirred at room temperature until a colorless solution is formed.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reduction reactions similar to those used in laboratory settings, with appropriate scaling and optimization for industrial efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Manganese porphyrins, dioxygen.

    Reducing Agents: Sodium methoxide, sodium ethoxide.

    Solvents: Methanol, ethanol, benzonitrile.

Major Products:

    Oxidation: 10-Methyl-(9,10H)-acridone.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 9-Methyl-9,10-dihydroacridine is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo specific oxidation and substitution reactions makes it valuable in synthetic chemistry and materials science.

Properties

IUPAC Name

9-methyl-9,10-dihydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-10,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBQDIFAHYIUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2NC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572005
Record name 9-Methyl-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4217-52-1
Record name 9-Methyl-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-9,10-dihydroacridine
Reactant of Route 2
9-Methyl-9,10-dihydroacridine
Reactant of Route 3
9-Methyl-9,10-dihydroacridine
Reactant of Route 4
9-Methyl-9,10-dihydroacridine
Reactant of Route 5
9-Methyl-9,10-dihydroacridine
Reactant of Route 6
9-Methyl-9,10-dihydroacridine

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